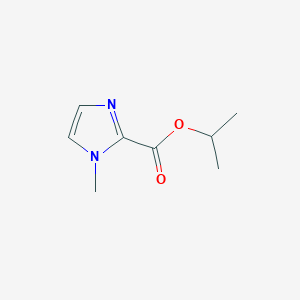
Isopropyl 1-methyl-1H-imidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Isopropyl 1-methyl-1H-imidazole-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Isopropyl 1-methyl-1H-imidazole-2-carboxylate is an organic compound characterized by its imidazole ring structure, which is known for its diverse biological activities. This article delves into the biological activities associated with this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₈H₁₂N₂O₂
- Molecular Weight : Approximately 168.20 g/mol
- Structure : The compound features an imidazole ring with an isopropyl group and a carboxylate functional group, contributing to its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with imidazole structures often act as enzyme inhibitors by binding to the active sites of enzymes, thereby preventing substrate access. This interaction can influence various biochemical pathways, making these compounds potential candidates for drug development.
- Receptor Binding : The imidazole moiety is known to interact with histamine receptors and other cellular targets, which can modulate physiological responses and contribute to therapeutic effects .
Biological Activities
This compound exhibits a range of biological activities:
- Antiviral Properties : Preliminary studies suggest that this compound may possess antiviral activity, acting as an intermediate in the synthesis of pharmaceuticals targeting viral infections.
- Antibacterial and Antifungal Activity : Similar imidazole derivatives have demonstrated effectiveness against various bacterial and fungal strains, indicating potential applications in treating infections .
Case Studies and Research Findings
-
Antiviral Activity Assessment :
- In a study focusing on imidazole derivatives, this compound was evaluated for its ability to inhibit viral replication. Results indicated promising activity against certain viral strains, suggesting further exploration in antiviral drug development.
-
Enzyme Interaction Studies :
- Research on the interaction of this compound with specific enzymes revealed its potential as a selective inhibitor. For instance, it was shown to inhibit enzymes involved in metabolic pathways crucial for pathogen survival.
-
Comparative Analysis with Other Imidazole Derivatives :
- A comparative study highlighted the unique properties of this compound against other derivatives. Table 1 summarizes the biological activities of several related compounds:
| Compound Name | Antiviral Activity | Antibacterial Activity | IC₅₀ (µM) |
|---|---|---|---|
| This compound | Moderate | Moderate | TBD |
| 5-Iodo-2-isopropyl-1-methyl-1H-imidazole | High | High | 1.9 |
| 1-Methyl-1H-imidazole | Low | Moderate | TBD |
Properties
IUPAC Name |
propan-2-yl 1-methylimidazole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)12-8(11)7-9-4-5-10(7)3/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZNHBSPQQLNKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=NC=CN1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














